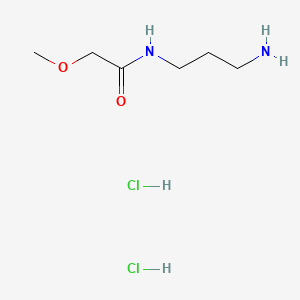
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is a chemical compound that features both an amine and an amide functional group. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable complexes with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride exerts its effects involves the interaction of its amine and amide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the behavior of biological systems.
類似化合物との比較
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
Uniqueness
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is unique due to its combination of amine and amide functional groups, which provide it with versatile reactivity and the ability to form stable complexes. This makes it particularly useful in applications requiring specific molecular interactions and modifications.
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC名 |
N-(3-aminopropyl)-2-methoxyacetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-5-6(9)8-4-2-3-7;;/h2-5,7H2,1H3,(H,8,9);2*1H |
InChIキー |
KJDAKYGIFYVABE-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NCCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





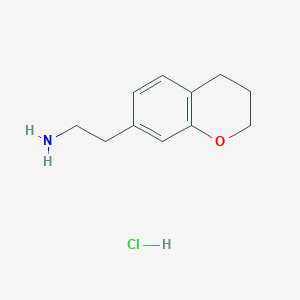
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
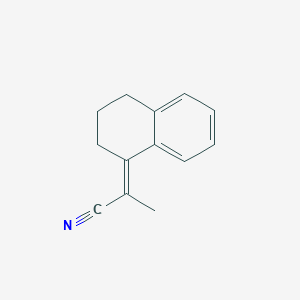
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
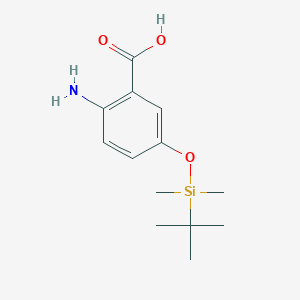
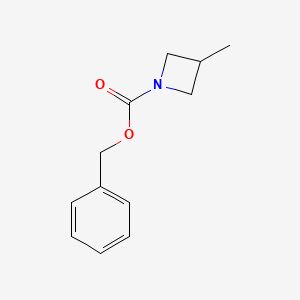
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
